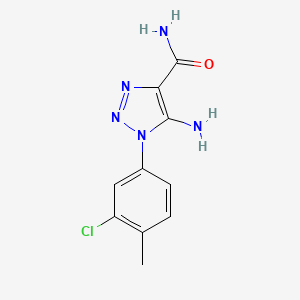

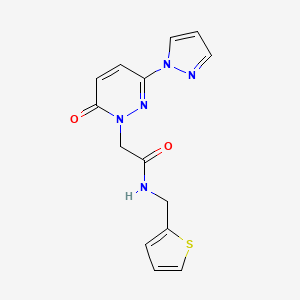

4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 4,4,5,5-Tetramethyl-2-(4-methyl-2,3-dihydrobenzofuran-5-yl)-1,3,2-dioxaborolane involves various precursor materials and catalytic processes. For instance, the synthesis of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole, a compound with a similar dioxaborolane moiety, utilizes 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole as a raw substitute material. The structure of this compound was confirmed using spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS, as well as X-ray diffraction . Another related compound, 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane, was prepared through rhodium-catalyzed hydroboration of allyl phenyl sulfone . These methods highlight the versatility of synthetic approaches in creating various derivatives of dioxaborolane compounds.

Molecular Structure Analysis

The molecular structures of dioxaborolane derivatives are often confirmed through X-ray diffraction studies. For example, the compound mentioned in crystallized in the monoclinic space group P21/c, with specific cell parameters and a final R value of 0.0449 for the refined structure. This indicates a high level of precision in the determination of the molecular structure. Similarly, the crystal structure of 2-[2-aminophenoxy]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane was solved using the Patterson method and refined to an R index of 3.0%, revealing a tetracoordinated boron atom within the structure .

Chemical Reactions Analysis

The reactivity of dioxaborolane derivatives can be inferred from their molecular structures and the presence of functional groups. Although the provided papers do not detail specific chemical reactions involving the title compound, the studies of related compounds suggest that the boron atom in these molecules could exhibit Lewis acidity, which might not lead to significant intramolecular or intermolecular interactions . The synthesis processes also imply that these compounds can participate in reactions such as hydroboration and can be used as intermediates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical properties such as crystal system, space group, and cell parameters are well-documented through X-ray diffraction studies. For instance, the compound in has a monoclinic crystal system with specific cell parameters, while the compound in is orthorhombic with its own unique lattice constants. The calculated density for the compound in is 1.148 Mg·m^-3. These properties are crucial for understanding the behavior of these compounds under various conditions and for their potential applications in material science and chemistry. The chemical properties, such as the Lewis acidity of the boron atom, are also important for predicting reactivity and for the design of new compounds with desired chemical functions .

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Characterization

Research has focused on the synthesis and characterization of derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane for various applications. For instance, the compound has been utilized in the preparation of organic intermediates with potential applications in materials science and medicinal chemistry. The structure of these compounds has been elucidated through spectroscopic methods and crystallography, offering insights into their conformation and electronic properties. These studies lay the groundwork for the development of novel materials and pharmaceutical agents (Kaixiao Li & Xiao‐Juan Wang, 2016), (Qing-mei Wu et al., 2021).

Material Science and Polymer Research

This compound has also found applications in the synthesis of novel polymers and materials with unique properties. Research has demonstrated its utility in creating boron-capped polyenes and other boron-containing polymers for applications ranging from Liquid Crystal Display (LCD) technology to potential therapeutic agents for neurodegenerative diseases. These materials exhibit promising characteristics, such as high yield and purity, which are essential for their application in advanced technologies and medicine (B. Das et al., 2015), (S. Meena et al., 2018).

Organic Synthesis and Catalysis

The compound is employed in the development of synthesis methodologies for constructing complex organic molecules. This includes the catalytic borylation of vinylarenes to produce vinylboronates, a critical step in the synthesis of various organic compounds with applications in drug development and material science. These methodologies offer a stereoselective approach to the synthesis of important intermediates, demonstrating the compound’s versatility in organic synthesis (Miki Murata et al., 2002).

Advanced Fluorescence Imaging and Sensors

Moreover, derivatives of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane have been explored for their potential in advanced imaging techniques and as sensors for detecting various biological and chemical entities. This includes the development of fluorescent probes and nanoparticles for cellular imaging, highlighting the compound's role in advancing biomedical research and diagnostics (Christoph S. Fischer et al., 2013), (Jing Nie et al., 2020).

Eigenschaften

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-11-8-9-17-13(11)7-6-12(10)16-18-14(2,3)15(4,5)19-16/h6-7H,8-9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFBLVDSWBFWJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C3=C(C=C2)OCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![N-{1-[(3-fluorophenyl)methyl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2543671.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)

![1-[6-[3-(2,6-Diaminopurin-9-yl)azetidine-1-carbonyl]-3,4-dihydro-2H-quinolin-1-yl]prop-2-en-1-one](/img/structure/B2543680.png)

![3-[(4-Chlorophenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2543681.png)

![2-[(1-benzylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2543682.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]furan-2-carboxamide](/img/structure/B2543686.png)